(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide
Overview
Description
“(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound’s structure suggests it may possess unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide” likely involves multiple steps, including the formation of the sulfonamide group and the attachment of the hydroxypropyl and amino groups. Typical reaction conditions may include:
Reagents: Sulfonyl chlorides, amines, alcohols
Catalysts: Acid or base catalysts
Solvents: Organic solvents like dichloromethane or ethanol
Temperature: Controlled temperatures ranging from room temperature to elevated temperatures
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific enzymes or pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.
Industry
Industrial applications may involve its use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for “(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide” would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide analogs: Compounds with similar structures but different substituents.
Sulfonamides: A broader class of compounds containing the sulfonamide group.
Amino alcohols: Compounds containing both amino and alcohol functional groups.
Uniqueness
The unique combination of functional groups in “this compound” may confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2S)-1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-11-4-6-13(7-5-11)19(17,18)15-12(2)10-14-8-3-9-16/h4-7,12,14-16H,3,8-10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJBNPHILJRRI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609206 | |
Record name | N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-20-7 | |
Record name | Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]-1-methylethyl]-4-methyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194032-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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